molecular formula C13H27ClN4O2 B019105 Prolyl-leucyl-psi(methylamino)glycinamide CAS No. 109772-52-3

Prolyl-leucyl-psi(methylamino)glycinamide

Katalognummer B019105
CAS-Nummer: 109772-52-3
Molekulargewicht: 306.83 g/mol
InChI-Schlüssel: NZTFWQQNAJJYAU-ACMTZBLWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prolyl-leucyl-psi(methylamino)glycinamide, also known as PLP, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PLP is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.

Wirkmechanismus

Prolyl-leucyl-psi(methylamino)glycinamide acts as a selective antagonist of the neuropeptide Y (NPY) Y1 receptor, which is involved in various physiological processes such as appetite regulation, stress response, and circadian rhythm. By blocking the Y1 receptor, Prolyl-leucyl-psi(methylamino)glycinamide can modulate these processes and potentially provide therapeutic benefits.

Biochemische Und Physiologische Effekte

Prolyl-leucyl-psi(methylamino)glycinamide has been shown to have various biochemical and physiological effects. In animal studies, Prolyl-leucyl-psi(methylamino)glycinamide has been found to decrease food intake and body weight, indicating its potential use as an appetite suppressant. Prolyl-leucyl-psi(methylamino)glycinamide has also been shown to reduce inflammation in animal models of arthritis, suggesting its anti-inflammatory properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Prolyl-leucyl-psi(methylamino)glycinamide is its ability to easily penetrate cell membranes, allowing for efficient delivery to target cells. However, Prolyl-leucyl-psi(methylamino)glycinamide is also relatively unstable and can degrade quickly, making it challenging to work with in lab experiments. Additionally, Prolyl-leucyl-psi(methylamino)glycinamide is a synthetic peptide and may not accurately represent the complexity of natural peptides and proteins.

Zukünftige Richtungen

There are several future directions for Prolyl-leucyl-psi(methylamino)glycinamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases. Prolyl-leucyl-psi(methylamino)glycinamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies could investigate its therapeutic potential in humans. Additionally, Prolyl-leucyl-psi(methylamino)glycinamide's anti-inflammatory properties could be explored further for the treatment of autoimmune diseases such as multiple sclerosis. Further research is also needed to optimize the synthesis and stability of Prolyl-leucyl-psi(methylamino)glycinamide for use in lab experiments and potential drug development.

Synthesemethoden

Prolyl-leucyl-psi(methylamino)glycinamide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The amino acids are protected with various chemical groups to prevent unwanted reactions during the synthesis. Once the peptide chain is complete, it is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).

Wissenschaftliche Forschungsanwendungen

Prolyl-leucyl-psi(methylamino)glycinamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Prolyl-leucyl-psi(methylamino)glycinamide has also been investigated for its anti-inflammatory properties, which could be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis.

Eigenschaften

CAS-Nummer

109772-52-3

Produktname

Prolyl-leucyl-psi(methylamino)glycinamide

Molekularformel

C13H27ClN4O2

Molekulargewicht

306.83 g/mol

IUPAC-Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methylpentan-2-yl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C13H26N4O2.ClH/c1-9(2)6-10(7-15-8-12(14)18)17-13(19)11-4-3-5-16-11;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);1H/t10-,11-;/m0./s1

InChI-Schlüssel

NZTFWQQNAJJYAU-ACMTZBLWSA-N

Isomerische SMILES

CC(C)C[C@@H](CNCC(=O)N)NC(=O)[C@@H]1CCCN1.Cl

SMILES

CC(C)CC(CNCC(=O)N)NC(=O)C1CCCN1.Cl

Kanonische SMILES

CC(C)CC(CNCC(=O)N)NC(=O)C1CCCN1.Cl

Synonyme

Pro-Leu-psi(CH2NH)Gly-NH2
prolyl-leucyl-psi(methylamino)glycinamide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.